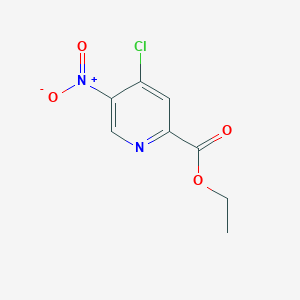

Ethyl 4-chloro-5-nitropicolinate

Description

Significance of Picolinate (B1231196) Esters in Heterocyclic Chemistry

Picolinate esters, which are esters of picolinic acid (pyridine-2-carboxylic acid), are a prominent class of compounds in heterocyclic chemistry. Their significance stems from several key aspects:

Coordination Chemistry: The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group can act as a bidentate ligand, forming stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis and as imaging agents.

Medicinal Chemistry: The picolinate scaffold is a recurring motif in pharmacologically active molecules. For instance, chromium picolinate has been explored as a nutritional supplement. bldpharm.combldpharm.com The ability of the picolinate structure to interact with biological targets makes it a valuable component in drug design.

Synthetic Intermediates: Picolinate esters serve as versatile intermediates in organic synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the pyridine ring can undergo various transformations.

Structural Characteristics and Functional Group Considerations of Ethyl 4-chloro-5-nitropicolinate

The chemical behavior of Ethyl 4-chloro-5-nitropicolinate is dictated by the interplay of its constituent functional groups on the pyridine ring.

| Property | Value |

| CAS Number | 1196152-94-9 |

| Molecular Formula | C8H7ClN2O4 |

| Molecular Weight | 230.61 g/mol |

| SMILES Code | O=C(C1=NC=C(N+=O)C(Cl)=C1)OCC |

4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. researchgate.net The electron-withdrawing nature of the adjacent nitro group and the ring nitrogen atom activates the chloro group, making it a good leaving group in reactions with various nucleophiles.

5-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution of the pyridine ring. It enhances the electrophilicity of the ring, particularly at the positions ortho and para to it, further facilitating nucleophilic substitution at the 4-position. The nitro group itself can be a target for reduction to an amino group, opening up further synthetic possibilities.

Ethyl Ester Group: The ethyl ester at the 2-position provides a handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or subjected to decarboxylation.

Research Trajectory and Potential Areas of Investigation for Ethyl 4-chloro-5-nitropicolinate

Current research involving Ethyl 4-chloro-5-nitropicolinate, as evidenced by patent literature, primarily focuses on its role as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the preparation of compounds aimed at treating respiratory disorders.

Potential areas for future investigation include:

Exploration of Novel Nucleophilic Substitution Reactions: A systematic study of the reactivity of the 4-chloro group with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) could lead to the synthesis of diverse libraries of substituted picolinates for biological screening.

Derivatization via Reduction of the Nitro Group: The reduction of the 5-nitro group to an amine would yield ethyl 4-chloro-5-aminopicolinate, a trifunctional building block with orthogonal reactivity. The resulting amino group could undergo a range of transformations, including diazotization and coupling reactions.

Synthesis of Novel Heterocyclic Systems: The strategic manipulation of the functional groups on Ethyl 4-chloro-5-nitropicolinate could enable the construction of fused heterocyclic systems with novel structural and electronic properties.

Development of Catalytic Applications: Investigating the coordination chemistry of the corresponding picolinic acid (after hydrolysis of the ester) with various metals could lead to the development of new catalysts for organic transformations.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXIYZGUFNXWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256439 | |

| Record name | Ethyl 4-chloro-5-nitro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-94-9 | |

| Record name | Ethyl 4-chloro-5-nitro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-5-nitro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of Ethyl 4 Chloro 5 Nitropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of Ethyl 4-chloro-5-nitropicolinate is electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is significantly influenced by the interplay of its substituents. The mechanism for these reactions typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comscranton.edu

Reactivity at the C-4 Chloro Position

The chlorine atom at the C-4 position is the most probable site for nucleophilic attack. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). youtube.com The chloride ion is a good leaving group, facilitating the second step of the reaction, which involves the re-aromatization of the ring to form the substituted product. The electron-poor nature of the pyridine ring makes this carbon susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Electronic Activation by the C-5 Nitro Group

The presence of a nitro group at the C-5 position is crucial for the high reactivity of the C-4 chloro position. As a powerful electron-withdrawing group, the nitro group significantly activates the aromatic ring towards nucleophilic attack. youtube.commasterorganicchemistry.com Its position is key: being ortho to the C-4 chlorine allows it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.commasterorganicchemistry.com When the nucleophile adds to the C-4 position, the negative charge can be delocalized onto the oxygen atoms of the nitro group, creating a stable resonance structure. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the substitution reaction. scranton.edu

Stereoelectronic Effects of the Picolinate (B1231196) Ester Moiety

The ethyl picolinate ester group at the C-2 position also contributes to the molecule's reactivity profile. Electronically, the ester group is electron-withdrawing via induction, further decreasing the electron density of the pyridine ring and enhancing its electrophilicity. This complements the activating effect of the nitro group. From a steric perspective, the ester group's presence at C-2 can influence the regioselectivity of reactions, although the primary site of SNAr is strongly directed to the C-4 position by the combination of the chloro leaving group and the ortho-nitro activator.

Reduction Chemistry of Functional Groups

The functional groups of Ethyl 4-chloro-5-nitropicolinate—the nitro group and the ester group—can undergo reduction under specific conditions. The primary challenge and area of synthetic interest lie in achieving chemoselectivity, modifying one group while leaving the others intact.

Selective Reduction of the Nitro Group to an Amino Functionality

The conversion of the C-5 nitro group to an amino group is a synthetically valuable transformation, as it changes the electronic properties of the molecule from electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This reduction can be achieved with high selectivity, preserving the chloro and ester functionalities, by using appropriate reagents. commonorganicchemistry.comresearchgate.net Common methods for the chemoselective reduction of aromatic nitro groups are well-documented and applicable to this substrate. wikipedia.orgorganic-chemistry.org

A variety of reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and functional group tolerance. masterorganicchemistry.comcommonorganicchemistry.com The product of this reaction is Ethyl 4-chloro-5-aminopicolinate.

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | HCl, Ethanol | Provides mild and selective reduction of nitro groups in the presence of other reducible groups like halogens and esters. | commonorganicchemistry.com |

| Fe powder | Acetic Acid or NH₄Cl | A classic, mild, and cost-effective method for nitro group reduction that is tolerant of most other functional groups. | masterorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Effective for nitro reduction. Raney Nickel is often preferred over Palladium on carbon (Pd/C) when dehalogenation of aryl chlorides is a concern. | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when hydrogenation or strongly acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. | commonorganicchemistry.com |

Investigations into Ester Group Reductions

The reduction of the ethyl ester group to a primary alcohol (hydroxymethyl group) presents a significant chemoselectivity challenge in this molecule. Standard, powerful reducing agents for esters, such as lithium aluminum hydride (LiAlH₄), are generally incompatible with the nitro group. commonorganicchemistry.com LiAlH₄ would readily reduce the nitro group, often leading to azo compounds rather than amines with aromatic substrates, and could also potentially displace the chloro substituent. commonorganicchemistry.com

Therefore, selective reduction of the ester while preserving the nitro and chloro groups is not a straightforward transformation. It would necessitate the use of highly specialized protecting group strategies or advanced, chemoselective reducing agents that are not commonly reported for substrates with this specific combination of functional groups. Research in this area would focus on developing multi-step pathways to achieve the desired transformation without affecting the other sensitive sites on the molecule.

Hydrolysis Mechanisms of the Ethyl Ester

The hydrolysis of the ethyl ester function in Ethyl 4-chloro-5-nitropicolinate involves the cleavage of the ester linkage to yield 4-chloro-5-nitropicolinic acid and ethanol. This transformation can be achieved under acidic, basic, or neutral conditions, each proceeding through a distinct mechanism. libretexts.orglibretexts.org

The acid-catalyzed hydrolysis of esters is a reversible process that requires a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is typically performed by heating the ester with an excess of water. libretexts.orgchemguide.co.uk For Ethyl 4-chloro-5-nitropicolinate, the reaction would proceed via the established mechanism for ester hydrolysis.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy oxygens, converting the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 4-chloro-5-nitropicolinic acid, and regenerate the acid catalyst. libretexts.org

The reaction is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used, which shifts the equilibrium towards the products according to Le Chatelier's principle. libretexts.orgchemguide.co.uk

Table 1: General Characteristics of Acid-Catalyzed Ester Hydrolysis

| Parameter | Description |

|---|---|

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) |

| Reversibility | Reversible |

| Key Intermediate | Tetrahedral intermediate |

| Rate-Determining Step | Often the nucleophilic attack on the protonated carbonyl |

| Driving Force | Use of excess water |

Base-promoted hydrolysis, also known as saponification, is the most common method for hydrolyzing esters and is an irreversible process. chemguide.co.ukyoutube.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com

The mechanism for the base-promoted hydrolysis of Ethyl 4-chloro-5-nitropicolinate is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the C-O double bond is reformed, leading to the elimination of the ethoxide ion (EtO⁻) as the leaving group.

The final products are the salt of the carboxylic acid (e.g., sodium 4-chloro-5-nitropicolinate) and ethanol. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. chemguide.co.uk The irreversibility and ease of product separation make saponification a preferred method over acid-catalyzed hydrolysis. chemguide.co.uk

Table 2: Comparison of Acid- vs. Base-Promoted Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Nature of Process | Reversible Equilibrium | Irreversible |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base required |

| Initial Product | Carboxylic Acid & Alcohol | Carboxylate Salt & Alcohol |

| Work-up | Simple extraction | Requires acidification to isolate the carboxylic acid |

Neutral hydrolysis, the reaction with water without an acid or base catalyst, is generally an extremely slow process for most esters at room temperature. chemguide.co.uk However, the mechanism of neutral hydrolysis has been a subject of theoretical studies. Recent models suggest that the process may involve the autoionization of water to form hydronium and hydroxide ions, which then initiate acid- or base-type hydrolysis pathways. For activated esters, a mechanism involving a water molecule acting as a general base to facilitate the attack of another water molecule has been proposed. nih.gov Given the presence of electron-withdrawing groups in Ethyl 4-chloro-5-nitropicolinate, its rate of neutral hydrolysis would be expected to be faster than that of simple alkyl alkanoates, but still significantly slower than catalyzed reactions under normal conditions.

Derivatization Strategies and Functional Group Interconversions

The presence of a reactive chlorine atom on the electron-deficient pyridine ring makes Ethyl 4-chloro-5-nitropicolinate a valuable substrate for creating a variety of derivatives through nucleophilic aromatic substitution.

The chlorine atom at the C-4 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen atom. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. masterorganicchemistry.comorganicchemistrytutor.com

The reaction with ammonia (B1221849) or primary/secondary amines is a key derivatization strategy. Treating Ethyl 4-chloro-5-nitropicolinate with ammonia (or an ammonia source like ammonium (B1175870) hydroxide) will lead to the displacement of the chloride ion to form Ethyl 4-amino-5-nitropicolinate.

The general mechanism for this SNAr reaction is a two-step addition-elimination process:

Nucleophilic Addition: The amine (acting as the nucleophile) attacks the carbon atom bearing the chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group. organicchemistrytutor.comyoutube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product. youtube.com

Various amines can be used to generate a library of 4-amino derivatives, which are often precursors for more complex heterocyclic structures.

The primary site of reactivity on the pyridine ring of Ethyl 4-chloro-5-nitropicolinate is the C-4 position, which is susceptible to attack by a wide range of nucleophiles via the SNAr mechanism.

Nucleophilic Modifications: Besides amines, other nucleophiles can displace the chloride. These include:

Alkoxides (RO⁻): Reaction with sodium methoxide (B1231860) (NaOCH₃) or other alkoxides would yield the corresponding 4-alkoxy-5-nitropicolinate ether.

Thiolates (RS⁻): Thiolates are excellent nucleophiles and would readily displace the chloride to form 4-thioether derivatives.

Hydroxide (OH⁻): Under forcing conditions, direct substitution of the chloro group with a hydroxyl group might be possible, although hydrolysis of the ester would be a competing reaction.

The general reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to C-X bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more susceptible to nucleophilic attack in the rate-determining step. masterorganicchemistry.comorganicchemistrytutor.com

Electrophilic Modifications: Electrophilic aromatic substitution on the pyridine ring of Ethyl 4-chloro-5-nitropicolinate is highly unlikely. The pyridine ring itself is already electron-deficient compared to benzene. The presence of two powerful electron-withdrawing groups (the nitro group and the ester group) and a moderately deactivating chloro group makes the ring extremely "electron-poor" and thus highly deactivated towards attack by electrophiles.

Catalytic Transformations of Ethyl 4-chloro-5-nitropicolinate

The reactivity of Ethyl 4-chloro-5-nitropicolinate is significantly influenced by its two distinct functional groups susceptible to catalytic transformation: the chloro group at the 4-position and the nitro group at the 5-position of the pyridine ring. These sites offer opportunities for selective modifications through various catalytic methods, including transition metal-mediated cross-coupling reactions and biocatalytic processes. Such transformations are pivotal for the synthesis of complex molecular architectures from this versatile building block.

Transition Metal-Mediated Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

The chloro substituent at the C-4 position of the pyridine ring makes Ethyl 4-chloro-5-nitropicolinate a suitable candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While specific documented examples for Ethyl 4-chloro-5-nitropicolinate are not prevalent in publicly accessible literature, the reactivity of similar chloro-substituted pyridines and other aryl chlorides is well-established and provides a strong basis for predicting its behavior in these transformations. nih.govtaylorandfrancis.com

C-C Bond Formation:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. taylorandfrancis.comlibretexts.org For Ethyl 4-chloro-5-nitropicolinate, a Suzuki-Miyaura reaction would be expected to couple an aryl or vinyl boronic acid at the 4-position. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of chloroarenes in Suzuki coupling has been significantly improved by the development of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

A representative, albeit generalized, reaction is shown below:

A generalized scheme for the Suzuki-Miyaura coupling of Ethyl 4-chloro-5-nitropicolinate with a generic boronic acid.

A generalized scheme for the Suzuki-Miyaura coupling of Ethyl 4-chloro-5-nitropicolinate with a generic boronic acid.| Reactant 1 | Reactant 2 | Catalyst System | Product | Bond Formed |

| Ethyl 4-chloro-5-nitropicolinate | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ethyl 4-aryl-5-nitropicolinate | C-C |

| Ethyl 4-chloro-5-nitropicolinate | Vinylboronic Acid | Pd(0) catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄) | Ethyl 4-vinyl-5-nitropicolinate | C-C |

C-N Bond Formation:

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds, coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgnih.gov This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position of Ethyl 4-chloro-5-nitropicolinate. The development of specialized ligands has been crucial for the success of these couplings, enabling the use of less reactive aryl chlorides and a broader scope of amine coupling partners under milder conditions. wikipedia.orgnih.gov

A generalized Buchwald-Hartwig amination is depicted as follows:

A generalized scheme for the Buchwald-Hartwig amination of Ethyl 4-chloro-5-nitropicolinate with a generic amine.

A generalized scheme for the Buchwald-Hartwig amination of Ethyl 4-chloro-5-nitropicolinate with a generic amine.| Reactant 1 | Reactant 2 | Catalyst System | Product | Bond Formed |

| Ethyl 4-chloro-5-nitropicolinate | Primary Amine (R-NH₂) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Ethyl 4-(alkyl/arylamino)-5-nitropicolinate | C-N |

| Ethyl 4-chloro-5-nitropicolinate | Secondary Amine (R₂NH) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Ethyl 4-(dialkyl/diaryl-amino)-5-nitropicolinate | C-N |

C-O Bond Formation:

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds by coupling an aryl halide with an alcohol or phenol. wikipedia.org While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have improved the reaction's scope and utility. wikipedia.org This would enable the synthesis of 4-alkoxy or 4-aryloxy-5-nitropicolinates from Ethyl 4-chloro-5-nitropicolinate.

A generalized Ullmann-type ether synthesis is shown below:

A generalized scheme for the Ullmann condensation of Ethyl 4-chloro-5-nitropicolinate with a generic alcohol.

A generalized scheme for the Ullmann condensation of Ethyl 4-chloro-5-nitropicolinate with a generic alcohol.| Reactant 1 | Reactant 2 | Catalyst System | Product | Bond Formed |

| Ethyl 4-chloro-5-nitropicolinate | Alcohol (R-OH) | Cu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | Ethyl 4-alkoxy-5-nitropicolinate | C-O |

| Ethyl 4-chloro-5-nitropicolinate | Phenol (Ar-OH) | Cu catalyst, Base (e.g., Cs₂CO₃) | Ethyl 4-aryloxy-5-nitropicolinate | C-O |

More recently, palladium-catalyzed methods for C-O bond formation have also been developed, offering an alternative to the copper-catalyzed Ullmann reaction.

Biocatalytic Modifications and Chemoselectivity

A significant challenge and opportunity in the catalytic modification of Ethyl 4-chloro-5-nitropicolinate is the presence of multiple reactive sites. Biocatalysis can offer a solution for achieving chemoselectivity, for instance, by selectively transforming the nitro group without affecting the chloro or ester functionalities.

For example, the microbial transformation of nitroaromatics is a well-documented process. usgs.gov Various microorganisms are capable of reducing nitro groups to amino groups. In a related context, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans has been shown to yield hydroxylated and N-oxide products, demonstrating that microbial systems can perform selective oxidations on the pyridine ring and its substituents. nih.gov In this particular study, hydroxylation occurred at the 5-position and on the 4-methyl group, and an N-oxide was also formed, all while leaving the nitro and amino groups intact. nih.gov This highlights the potential for achieving high chemoselectivity in the modification of substituted nitropyridines.

Another relevant example is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by E. coli transformants, which selectively reduces a ketone to a hydroxyl group with high enantiomeric excess, leaving the chloro and ester groups untouched. nih.gov This underscores the power of biocatalysts to differentiate between functional groups that might be reactive under conventional chemical conditions.

Applying these principles to Ethyl 4-chloro-5-nitropicolinate, a hypothetical biocatalytic reduction could selectively target the nitro group to yield Ethyl 4-chloro-5-aminopicolinate, a valuable synthetic intermediate, while preserving the chloro and ester functionalities.

| Substrate | Biocatalyst (Hypothetical) | Transformation | Product (Hypothetical) | Selectivity |

| Ethyl 4-chloro-5-nitropicolinate | Nitroreductase enzyme | Reduction of the nitro group | Ethyl 5-amino-4-chloropicolinate | Chemoselective for the nitro group |

| Ethyl 4-chloro-5-nitropicolinate | Hydroxylating enzyme | Hydroxylation of the pyridine ring | Hydroxylated derivative of Ethyl 4-chloro-5-nitropicolinate | Regioselective hydroxylation |

The development of such biocatalytic processes would be highly advantageous, offering environmentally benign routes to novel derivatives of Ethyl 4-chloro-5-nitropicolinate with high levels of selectivity that can be difficult to achieve with traditional chemical methods.

Applications of Ethyl 4 Chloro 5 Nitropicolinate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of Ethyl 4-chloro-5-nitropicolinate, characterized by the presence of an electrophilic aromatic ring and a displaceable chlorine atom, positions it as a valuable precursor for the assembly of intricate organic molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the 4-position.

The general reaction scheme involves the displacement of the chloro group by a nucleophile (Nu-), leading to a diverse array of substituted nitropyridine derivatives. Subsequent reduction of the nitro group to an amino group can then be performed, opening up further avenues for derivatization, such as diazotization or acylation, to build more complex structures.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Alkoxides (RO-) | Ether | Pharmaceuticals, Agrochemicals |

| Amines (RNH2) | Secondary Amine | Pharmaceuticals, Dyes |

| Thiolates (RS-) | Thioether | Specialty Chemicals |

Intermediate for Novel Heterocyclic Compounds

Fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. Ethyl 4-chloro-5-nitropicolinate can serve as a key intermediate for the synthesis of novel bicyclic and polycyclic heterocyclic compounds. Following the initial nucleophilic substitution, the newly introduced functional group and the existing nitro and ester groups can undergo intramolecular cyclization reactions.

For instance, substitution with a nucleophile containing an active methylene (B1212753) group could be followed by reductive cyclization of the nitro group, leading to the formation of fused ring systems such as pyrido[4,5-b]pyrazines or other related heterocycles. The specific nature of the resulting heterocyclic core would be dependent on the choice of the initial nucleophile and the subsequent reaction conditions employed.

Utility in the Development of Agrochemicals

The pyridine core is a common scaffold in a variety of herbicides, insecticides, and fungicides. The functional groups present in Ethyl 4-chloro-5-nitropicolinate make it an attractive starting material for the synthesis of new agrochemical candidates. The chloro and nitro substituents are key toxophores in some classes of pesticides.

By reacting Ethyl 4-chloro-5-nitropicolinate with various nucleophiles, chemists can generate libraries of compounds to be screened for biological activity. For example, displacement of the chlorine with a substituted phenoxide or an amine could lead to molecules with potential herbicidal or insecticidal properties. Further modification of the ester and nitro groups could be used to fine-tune the activity, selectivity, and environmental persistence of the resulting compounds.

Role in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of molecules with specific functions, including dyes, pigments, and electronic materials. The chromophoric properties of the nitropyridine system in Ethyl 4-chloro-5-nitropicolinate suggest its potential use as a precursor for the synthesis of novel dyes.

Substitution of the chloro group with an auxochromic group, such as an amino or hydroxyl group, could significantly alter the absorption spectrum of the molecule, leading to colored compounds. The reactivity of the molecule also allows for its incorporation into larger polymeric structures, potentially leading to functional materials with unique optical or electronic properties.

Contribution to the Construction of Precursors for Pharmaceutical Agents

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. Ethyl 4-chloro-5-nitropicolinate provides a platform for the synthesis of substituted pyridine derivatives that can serve as key precursors for pharmaceutical agents.

The synthetic versatility of this compound allows for the introduction of pharmacophoric groups necessary for biological activity. For example, the chloro group can be displaced by a nitrogen-containing heterocycle, a common feature in many drug molecules. Subsequent reduction of the nitro group to an amine provides a handle for the introduction of further diversity, enabling the exploration of structure-activity relationships in drug discovery programs. The development of novel kinase inhibitors or receptor antagonists could potentially start from this versatile building block.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Ethyl 4-chloro-5-nitropicolinate |

Computational and Theoretical Investigations of Ethyl 4 Chloro 5 Nitropicolinate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. A DFT study of Ethyl 4-chloro-5-nitropicolinate, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be anticipated to reveal a detailed picture of its electronic architecture.

The optimized molecular geometry would confirm the planarity of the pyridine (B92270) ring, with the nitro group likely also being co-planar to maximize resonance effects. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. Given the presence of strong electron-withdrawing groups, the LUMO of Ethyl 4-chloro-5-nitropicolinate is expected to be of low energy, rendering the molecule susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would visually delinate the electron distribution. It is predicted that regions of significant positive potential (electron deficiency) would be located on the carbon atoms of the pyridine ring, particularly those bearing the chloro and nitro substituents, as well as the carbon of the carbonyl group. Conversely, negative potential would be concentrated around the oxygen atoms of the nitro and ester groups, and the nitrogen atom of the pyridine ring.

Natural Bond Orbital (NBO) analysis would further quantify the charge distribution, providing specific values for the partial atomic charges on each atom. This analysis would highlight the electron-withdrawing nature of the chloro, nitro, and ethyl ester groups, which collectively reduce the electron density of the pyridine ring.

Table 1: Hypothetical Electronic Properties of Ethyl 4-chloro-5-nitropicolinate from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -3.0 eV | A low value suggests a high propensity to accept electrons, indicating electrophilicity. |

| HOMO-LUMO Gap | ~ 5.5 eV | A moderate gap suggesting a balance of stability and reactivity. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule arising from its asymmetrical substitution. |

Reaction Mechanism Elucidation for Key Transformations

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For Ethyl 4-chloro-5-nitropicolinate, a key transformation of interest is nucleophilic aromatic substitution (SNAr).

Computational studies could model the reaction pathway for the displacement of the chloro substituent by various nucleophiles. By calculating the energies of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This would involve locating the Meisenheimer complex, a key intermediate in SNAr reactions, and the transition states leading to and from it. Such studies would likely confirm that the strong electron-withdrawing effect of the adjacent nitro group significantly stabilizes the Meisenheimer intermediate, thereby facilitating the substitution reaction.

Furthermore, theoretical models could explore the mechanisms of other potential transformations, such as the reduction of the nitro group or hydrolysis of the ester functionality. By comparing the activation barriers for these different pathways, computational chemistry can predict which reactions are kinetically favored under specific conditions.

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

The electronic properties calculated in section 5.1 form the basis for predicting the molecule's reactivity. The low-lying LUMO and the positive electrostatic potential on the ring carbons strongly suggest that Ethyl 4-chloro-5-nitropicolinate will be highly reactive towards nucleophiles.

Regioselectivity: The primary question in the reaction of this molecule with a nucleophile is the site of attack. The pyridine ring presents multiple electrophilic centers. Computational analysis of the LUMO distribution would likely show large coefficients on the carbon atoms at positions 4 and 6. The position 4, bearing the chloro group, is an excellent site for SNAr, as chlorine is a good leaving group. The position 6 is also activated by the para-nitro group. However, the position 4 is directly adjacent to the powerful electron-withdrawing nitro group, which would provide strong stabilization to the negative charge developed in the Meisenheimer intermediate. Therefore, it is predicted that nucleophilic attack will overwhelmingly favor the C4 position, leading to the substitution of the chloro group.

Chemo-selectivity: The molecule possesses three distinct functional groups susceptible to chemical transformation: the chloro substituent, the nitro group, and the ethyl ester. Computational modeling could predict the chemo-selectivity by comparing the activation energies for different reactions. For instance, in the presence of a soft nucleophile, SNAr at the C4 position is expected to be the dominant reaction. In contrast, under reducing conditions (e.g., with catalytic hydrogenation), the nitro group would be the most likely site of reaction. The hydrolysis of the ester would require acidic or basic conditions and would likely have a higher activation barrier than the SNAr reaction under neutral or basic conditions.

Table 2: Predicted Reactivity and Selectivity of Ethyl 4-chloro-5-nitropicolinate

| Reaction Type | Predicted Outcome | Rationale |

| Nucleophilic Aromatic Substitution | Highly favored at C4 (displacement of Cl) | Strong activation by the adjacent nitro group and good leaving group ability of chlorine. |

| Reduction | Selective reduction of the nitro group | The nitro group is a readily reducible functionality. |

| Hydrolysis | Possible under acidic or basic conditions | The ester group can be cleaved, but likely requires more forcing conditions than SNAr. |

Analysis of Substituent Effects on Pyridine Ring Activation

The reactivity of the pyridine ring in Ethyl 4-chloro-5-nitropicolinate is a direct consequence of the cumulative electronic effects of its substituents. A detailed computational analysis would dissect these contributions.

Nitro Group: The 5-nitro group is the most powerful activating group for nucleophilic aromatic substitution. Through its strong -I (inductive) and -M (mesomeric) effects, it withdraws electron density from the entire ring system. This effect is most pronounced at the ortho (C4 and C6) and para (C2) positions. The stabilization of the negative charge in the Meisenheimer intermediate at C4 is a primary driver of the molecule's reactivity.

Chloro Group: The 4-chloro substituent also withdraws electron density through its -I effect, further enhancing the electrophilicity of the ring. While it possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in this context. Its role as a good leaving group is pivotal for the SNAr reaction.

In concert, these three substituents create a highly electron-deficient pyridine ring that is primed for nucleophilic attack. The specific arrangement of a chloro leaving group activated by an adjacent nitro group is a classic motif for facile SNAr reactions. Computational studies would quantify these effects, providing a detailed electronic rationale for the observed or predicted reactivity of Ethyl 4-chloro-5-nitropicolinate.

Analytical and Spectroscopic Characterization Methodologies for Ethyl 4 Chloro 5 Nitropicolinate

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of Ethyl 4-chloro-5-nitropicolinate would rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each of these techniques provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Ethyl 4-chloro-5-nitropicolinate would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. The ethyl group would present as a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents, and the carbonyl carbon of the ester would appear at a characteristic downfield position.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound. For Ethyl 4-chloro-5-nitropicolinate, a high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and fragment ions resulting from the cleavage of the ester group or other parts of the molecule.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-chloro-5-nitropicolinate would be expected to show characteristic absorption bands for the C=O (ester), C-O (ester), C-Cl, and N-O (nitro group) stretching vibrations.

Table 1: Hypothetical Spectroscopic Data for Ethyl 4-chloro-5-nitropicolinate

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic protons, a quartet for -OCH₂-, and a triplet for -CH₃. |

| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic carbons, a carbonyl carbon, and carbons of the ethyl group. |

| MS | m/z | Molecular ion peak and characteristic fragment ions. |

| IR | Wavenumber (cm⁻¹) | Absorption bands for C=O, C-O, C-Cl, and N-O functional groups. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. For Ethyl 4-chloro-5-nitropicolinate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would likely be effective for analyzing Ethyl 4-chloro-5-nitropicolinate. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity. The polarity of nitropyridine derivatives is a key factor in their separation by HPLC. nih.gov The use of a UV detector would be appropriate, as the nitroaromatic and pyridine rings are strong chromophores.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that Ethyl 4-chloro-5-nitropicolinate is an ester, it is expected to be sufficiently volatile for GC analysis. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS is a particularly powerful combination as it provides both separation and structural information. nih.gov

The development of a specific HPLC or GC method would involve optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate to achieve good resolution and peak shape.

Table 2: General Chromatographic Conditions for Analysis of Pyridine Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis |

| GC | Capillary (e.g., DB-5 or equivalent) | Helium or Nitrogen | FID or MS |

Future Research Directions and Unexplored Avenues for Ethyl 4 Chloro 5 Nitropicolinate

Development of Sustainable and Greener Synthetic Protocols

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of Ethyl 4-chloro-5-nitropicolinate should prioritize the development of sustainable and greener protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions and the generation of significant waste streams.

Key areas for exploration in greener synthesis include:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. A continuous flow synthesis of Ethyl 4-chloro-5-nitropicolinate could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Catalytic Methodologies: The development of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, could provide more efficient and selective pathways to the target molecule. Heterogeneous catalysts, which can be easily recovered and reused, are of particular interest for sustainable manufacturing.

Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents, supercritical fluids, or even solvent-free reaction conditions, could significantly reduce the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Improved safety, higher yields, automation | Reactor design, optimization of reaction parameters |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of novel, stable, and selective catalysts |

| Green Solvents | Reduced environmental impact, improved safety | Screening of bio-solvents, supercritical CO2 |

Exploration of Novel Reactivity Manifolds and Reaction Conditions

The inherent reactivity of Ethyl 4-chloro-5-nitropicolinate, featuring an electron-deficient pyridine (B92270) ring activated by both a nitro group and a chlorine atom, presents a fertile ground for exploring novel chemical transformations. The chloro and nitro substituents offer multiple sites for nucleophilic aromatic substitution, reduction, and cross-coupling reactions.

Future research should focus on systematically investigating the reactivity of this compound under a variety of conditions to unlock new synthetic pathways and access novel molecular architectures. Areas of interest include:

Selective Functionalization: Developing methods for the selective substitution of the chloro group in the presence of the nitro group, or vice versa, would significantly enhance the synthetic utility of this building block.

Cross-Coupling Reactions: Exploring a range of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, at the 4-position could enable the introduction of a wide variety of substituents, leading to diverse libraries of picolinate (B1231196) derivatives.

Reduction of the Nitro Group: Investigating the selective reduction of the nitro group to an amino group would provide access to a new class of functionalized picolinates, which could serve as precursors to a range of biologically active molecules and functional materials.

Expanding Applications in Advanced Materials Science and Polymer Chemistry

While likely utilized as an intermediate in the synthesis of small molecules, the potential applications of Ethyl 4-chloro-5-nitropicolinate in materials science and polymer chemistry remain largely unexplored. The functional groups present in the molecule offer opportunities for its incorporation into larger molecular frameworks with tailored electronic, optical, or thermal properties.

Potential avenues for research in this area include:

Monomer Synthesis: The derivatization of Ethyl 4-chloro-5-nitropicolinate could lead to the synthesis of novel monomers for the preparation of high-performance polymers. For example, conversion of the chloro and ester functionalities into polymerizable groups could yield monomers for polycondensation or addition polymerization.

Functional Dyes and Pigments: The nitroaromatic core of the molecule suggests potential for the development of novel chromophores. Systematic modification of the substituent pattern could lead to the design of new dyes and pigments with specific absorption and emission properties.

Organic Electronics: The electron-deficient nature of the pyridine ring could be exploited in the design of new materials for organic electronics, such as n-type semiconductors for organic field-effect transistors (OFETs) or electron-transport materials in organic light-emitting diodes (OLEDs).

Integrated Computational and Experimental Approaches for Reaction Design

The synergy between computational modeling and experimental work can accelerate the discovery and optimization of new chemical reactions. For a molecule like Ethyl 4-chloro-5-nitropicolinate, where experimental data is scarce, computational studies can provide valuable insights into its structure, reactivity, and potential reaction pathways.

An integrated approach could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate the mechanisms of potential reactions. This can help in identifying promising reaction conditions and catalysts.

Reaction Pathway Modeling: Computational modeling can be employed to map out the energy profiles of different reaction pathways, allowing for the a priori prediction of the most favorable routes to desired products.

In Silico Screening: Virtual screening of potential reactants and catalysts can help to prioritize experimental efforts and focus on the most promising candidates for achieving specific chemical transformations.

High-Throughput Synthesis and Screening of Derivatized Libraries

To fully unlock the potential of Ethyl 4-chloro-5-nitropicolinate as a versatile building block, the development of high-throughput synthesis and screening methods is crucial. By rapidly generating and evaluating libraries of derivatives, researchers can efficiently explore the chemical space around this scaffold and identify compounds with desired properties.

Key aspects of this research direction would include:

Q & A

Q. Tables for Methodological Reference

| Key Reaction Parameters for Synthesis |

|---|

| Parameter |

| ------------------------ |

| Temperature |

| Reaction Time |

| Solvent |

| Purification Method |

| Spectroscopic Benchmarks |

|---|

| Technique |

| ------------------- |

| H NMR |

| IR |

| HPLC Retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.